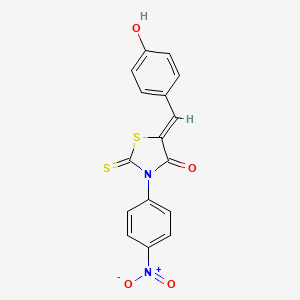![molecular formula C17H24N2O3S B5264347 5-{[(2-cyclohex-1-en-1-ylethyl)amino]sulfonyl}-N,2-dimethylbenzamide](/img/structure/B5264347.png)
5-{[(2-cyclohex-1-en-1-ylethyl)amino]sulfonyl}-N,2-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 5-{[(2-cyclohex-1-en-1-ylethyl)amino]sulfonyl}-N,2-dimethylbenzamide, also known as CAY10566, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, and its mechanism of action has been extensively investigated.
作用机制
The mechanism of action of 5-{[(2-cyclohex-1-en-1-ylethyl)amino]sulfonyl}-N,2-dimethylbenzamide involves the inhibition of carbonic anhydrase IX and XII enzymes. These enzymes play a crucial role in maintaining the pH balance of cancer cells, which is critical for their survival. Inhibition of these enzymes leads to a decrease in the pH level of cancer cells, ultimately resulting in their death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor invasion and metastasis. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects.
实验室实验的优点和局限性
One of the main advantages of using 5-{[(2-cyclohex-1-en-1-ylethyl)amino]sulfonyl}-N,2-dimethylbenzamide in lab experiments is its specificity towards carbonic anhydrase IX and XII enzymes. This compound has been extensively studied for its potential therapeutic applications, making it a well-characterized molecule. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in certain experimental setups.
未来方向
There are several future directions for the study of 5-{[(2-cyclohex-1-en-1-ylethyl)amino]sulfonyl}-N,2-dimethylbenzamide. One potential direction is to investigate its potential as a therapeutic agent for other diseases, such as Alzheimer's disease. Additionally, further studies can be conducted to investigate the potential of this compound as a combination therapy with other anticancer agents. Finally, the development of more water-soluble analogs of this compound can also be explored to overcome its limitations in certain experimental setups.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown potential as a therapeutic agent for cancer. Its mechanism of action has been extensively investigated, and it has been found to have several biochemical and physiological effects. While it has some limitations in certain experimental setups, its specificity towards carbonic anhydrase IX and XII enzymes makes it a well-characterized molecule that can be used in various scientific research studies. There are several future directions for the study of this compound, and further research in this area can lead to the development of novel therapeutic agents for various diseases.
合成方法
The synthesis of 5-{[(2-cyclohex-1-en-1-ylethyl)amino]sulfonyl}-N,2-dimethylbenzamide involves the reaction of 2-cyclohex-1-en-1-ylamine with 5-amino-N,2-dimethylbenzamide in the presence of sulfur dioxide and triethylamine. The resulting product is then treated with chlorosulfonic acid to obtain the final compound, this compound.
科学研究应用
5-{[(2-cyclohex-1-en-1-ylethyl)amino]sulfonyl}-N,2-dimethylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to inhibit the activity of several enzymes, including carbonic anhydrase IX and XII, which are overexpressed in various types of cancer. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
属性
IUPAC Name |
5-[2-(cyclohexen-1-yl)ethylsulfamoyl]-N,2-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-13-8-9-15(12-16(13)17(20)18-2)23(21,22)19-11-10-14-6-4-3-5-7-14/h6,8-9,12,19H,3-5,7,10-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKAPRKFSZPXIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CCCCC2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-3-ethyl-4(3H)-quinazolinone](/img/structure/B5264268.png)
![1-methyl-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione](/img/structure/B5264282.png)
![4-benzyl-5-{1-[(4-methyl-5-pyrimidinyl)carbonyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5264287.png)
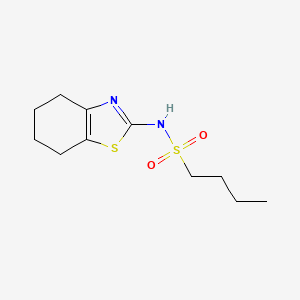
phosphonium chloride](/img/structure/B5264293.png)
![3-(butylthio)-6-(4,6-dimethyl-3-cyclohexen-1-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5264296.png)
![1-[3-fluoro-4-(1-pyrrolidinyl)phenyl]-1-butanone](/img/structure/B5264299.png)
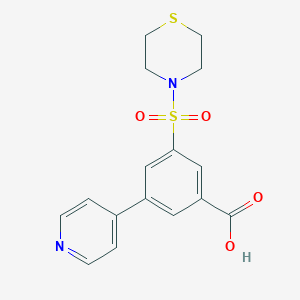
![5-[(isopropylamino)sulfonyl]-2'-methoxybiphenyl-3-carboxylic acid](/img/structure/B5264308.png)
![2-[1-({5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)piperidin-3-yl]propan-2-ol](/img/structure/B5264315.png)
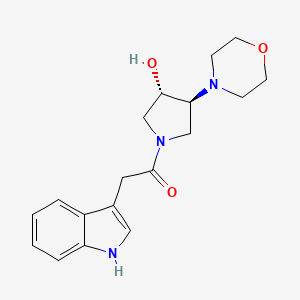
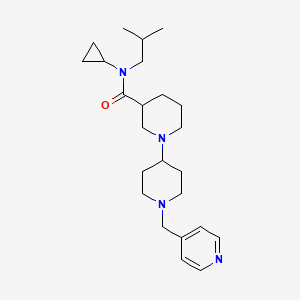
![1-[(2,4-dichlorobenzyl)amino]-2-propanol hydrochloride](/img/structure/B5264343.png)
